1,5-Dibenzyl glutarate

Description

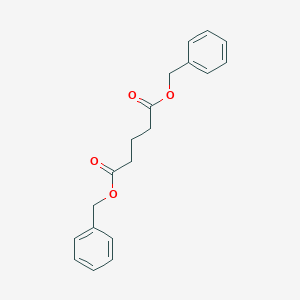

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHJBTWPOYHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407565 | |

| Record name | Dibenzyl Pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56977-08-3 | |

| Record name | Dibenzyl Pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Dibenzyl glutarate

An In-depth Technical Guide to the Physicochemical Properties of Dibenzyl Glutarate

Foreword: A Note on Data Integrity

For drug development professionals and researchers, access to reliable physicochemical data is the bedrock upon which successful formulation, safety assessment, and regulatory compliance are built. The subject of this guide, Dibenzyl glutarate (CAS No. 56977-08-3), is a compound of interest in various synthetic applications. However, a comprehensive search of the current scientific literature and chemical databases reveals a conspicuous absence of experimentally determined data for many of its core physicochemical properties.

This guide is therefore constructed with a dual purpose. First, it presents the established, verified information for Dibenzyl glutarate. Second, where experimental data is unavailable, it provides high-quality, computationally predicted values generated from validated algorithms. This approach ensures that you, the researcher, are equipped with the most complete dataset possible, while maintaining absolute transparency regarding the origin of the data. Furthermore, this guide places a strong emphasis on the methodology of property determination, providing robust, field-proven protocols. This focus is intentional; it empowers you not only to understand the properties of Dibenzyl glutarate but also to design and execute the validation of these properties in your own laboratory, ensuring full compliance and data integrity.

Introduction to Dibenzyl Glutarate: Structure and Context

Dibenzyl glutarate, systematically named Pentanedioic Acid 1,5-Bis(phenylmethyl) Ester, is a diester formed from the esterification of glutaric acid with two equivalents of benzyl alcohol.[1][2] Its molecular structure is characterized by a central five-carbon aliphatic chain flanked by two benzyl ester groups. This structure imparts a significant degree of lipophilicity and a high molecular weight.

While not a widely commercialized substance, its utility is recognized as an intermediate in specialized organic synthesis.[2][3] Understanding its physical and chemical properties is paramount for its effective use, purification, and the development of any potential downstream applications, particularly in contexts where precise formulation and stability are critical.

Figure 1: 2D Chemical Structure of Dibenzyl Glutarate.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Dibenzyl glutarate. It is critical to note the distinction between experimentally verified data and computationally predicted values. Predicted values are derived from high-quality QSPR (Quantitative Structure-Property Relationship) models and serve as reliable estimates in the absence of experimental determination.[4]

| Property | Value | Data Type | Source / Method |

| CAS Number | 56977-08-3 | Experimental | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₉H₂₀O₄ | Experimental | [1][2] |

| Molecular Weight | 312.36 g/mol | Calculated | [1][2] |

| Appearance | Colourless Oil | Experimental | [2][3] |

| Boiling Point | 465.9 ± 24.0 °C at 760 mmHg | Predicted | ACD/Labs Percepta |

| Density | 1.15 ± 0.1 g/cm³ | Predicted | ACD/Labs Percepta |

| Refractive Index | 1.549 ± 0.002 | Predicted | ACD/Labs Percepta |

| Flash Point | 249.7 ± 22.8 °C | Predicted | ACD/Labs Percepta |

| Solubility | Soluble in Chloroform | Experimental | [1][2] |

| LogP (Octanol-Water) | 3.85 | Predicted | ACD/Labs Percepta |

| Storage | 2-8°C, Refrigerator | Recommendation | [3] |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. In the absence of published spectra for Dibenzyl glutarate, this section details the expected spectroscopic characteristics based on its known structure. These predictions are grounded in established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[5][6] For Dibenzyl glutarate, the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide definitive confirmation of its structure.

Expected ¹H NMR Spectral Data (Predicted for CDCl₃, 400 MHz)

-

δ ~7.30-7.40 ppm (multiplet, 10H): This signal corresponds to the ten protons on the two phenyl rings of the benzyl groups. The multiplet arises from the overlapping signals of the ortho, meta, and para protons.

-

δ ~5.12 ppm (singlet, 4H): This sharp singlet is characteristic of the four benzylic methylene protons (-O-CH₂ -Ph). Their chemical equivalence and lack of adjacent protons result in a singlet.

-

δ ~2.45 ppm (triplet, 4H): These are the four protons on the carbons alpha to the carbonyl groups (-CO-CH₂ -). They are split into a triplet by the two adjacent protons on the central methylene group (n+1 rule, 2+1=3).

-

δ ~1.98 ppm (pentet, 2H): This signal represents the two protons of the central methylene group in the glutarate chain (-CH₂-CH₂ -CH₂-). They are split by the four adjacent protons on the alpha carbons (n+1 rule, 4+1=5), resulting in a pentet (or multiplet).

Expected ¹³C NMR Spectral Data (Predicted for CDCl₃, 100 MHz)

-

δ ~172.5 ppm: Carbonyl carbons of the ester groups (C =O).

-

δ ~135.8 ppm: Quaternary aromatic carbons of the benzyl groups (the carbon attached to the CH₂ group).

-

δ ~128.6 ppm: Aromatic CH carbons (ortho and meta positions).

-

δ ~128.2 ppm: Aromatic CH carbons (para position).

-

δ ~66.5 ppm: Benzylic methylene carbons (-O-CH₂ -Ph).

-

δ ~33.5 ppm: Alpha-methylene carbons of the glutarate chain (-CO-CH₂ -).

-

δ ~20.5 ppm: Beta-methylene carbon of the glutarate chain (-CH₂-CH₂ -CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] The IR spectrum of Dibenzyl glutarate would be dominated by absorptions characteristic of an aromatic ester.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3070 - 3030 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~2950 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~1605, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 - 1150 | Strong | C-O Stretch | Ester (Asymmetric) |

The most diagnostic peaks are the strong carbonyl stretch around 1735 cm⁻¹ and the strong C-O stretch in the 1250-1150 cm⁻¹ region, which together are highly indicative of an ester functional group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.[1]

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺•): The molecular ion peak would be expected at m/z = 312 . Due to the presence of two benzyl groups, this peak may be of low to moderate intensity as fragmentation is likely.

-

Key Fragments:

-

m/z = 221: Loss of a benzyl radical (•CH₂Ph, 91 Da), [M - 91]⁺. This would be a very common and likely prominent fragmentation pathway.

-

m/z = 180: Further loss of a carboxyl group from the m/z 221 fragment.

-

m/z = 108: Formation of the benzyl alcohol radical cation, [C₆H₅CH₂OH]⁺•.

-

m/z = 91: The tropylium cation, [C₇H₇]⁺, resulting from the benzyl fragment. This is often the base peak (most intense peak) in the mass spectra of benzyl-containing compounds.

-

m/z = 149: A fragment corresponding to the protonated glutaric anhydride structure, often seen in glutarate esters.

-

Experimental Protocols for Physicochemical Property Determination

The following protocols are based on internationally recognized standards from the OECD and ASTM. They are designed to be self-validating systems, incorporating calibration and system suitability checks to ensure data of the highest integrity.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or uncharacterized substance like Dibenzyl glutarate involves a tiered approach, starting with basic identification and proceeding to more complex properties.

Figure 2: Logical workflow for the physicochemical characterization of Dibenzyl Glutarate.

Protocol: Boiling Point Determination (Method based on OECD TG 103)

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a critical indicator of purity and volatility. The dynamic method described here is robust as it directly measures the vapor pressure-temperature relationship.

Methodology:

-

Apparatus Setup: Assemble a dynamic vapor pressure apparatus, consisting of a heating bath, a sample cell with a temperature sensor (e.g., Pt100) and a pressure sensor, and a vacuum system.

-

System Validation: Calibrate the temperature and pressure sensors against certified standards. Run a system suitability test using a reference substance with a known boiling point (e.g., n-dodecane).

-

Sample Preparation: Place approximately 5-10 mL of Dibenzyl glutarate into the sample cell.

-

Measurement: a. Reduce the pressure in the system to the lowest desired value (e.g., 10 hPa). b. Gently heat the sample while stirring. Record the temperature and pressure continuously. The boiling point at that pressure is the temperature at which the pressure reading stabilizes. c. Increase the pressure in steps (e.g., 20, 50, 100, 200, 500, 1013 hPa) and repeat the measurement at each step.

-

Data Analysis: Plot log(P) versus 1/T (Clausius-Clapeyron plot). The normal boiling point is determined by extrapolating the line to the standard pressure of 101.325 kPa.

Protocol: Density Measurement (Method based on ASTM D4052)

Causality: Density is a fundamental property defined as mass per unit volume. The oscillating U-tube method is highly precise and requires a small sample volume. The instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample, which is directly related to the sample's density.[2]

Methodology:

-

Apparatus: Digital density meter with an oscillating U-tube, equipped with a temperature-controlled cell.

-

Calibration & Validation: a. Calibrate the instrument according to the manufacturer's instructions using dry air and certified reference standard water. b. Verify the calibration by measuring a certified organic solvent reference standard (e.g., toluene) at the test temperature. The result must be within the specified tolerance of the reference value.

-

Sample Preparation: Ensure the Dibenzyl glutarate sample is free of air bubbles and has equilibrated to the test temperature (e.g., 20°C or 25°C).

-

Measurement: a. Set the instrument to the desired measurement temperature (e.g., 25.00 ± 0.05 °C). b. Inject the sample into the U-tube using a syringe, ensuring no air bubbles are introduced. c. Allow the reading to stabilize. Record the density value. d. Perform the measurement in triplicate. The standard deviation of the measurements should be within an acceptable limit (e.g., < 0.0001 g/cm³).

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, followed by ethanol) and dry with a stream of air before the next measurement.

Protocol: Refractive Index Measurement (Method based on ASTM D1218)

Causality: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive measure of purity and composition. The measurement relies on determining the critical angle of refraction between a prism of known refractive index and the sample.

Methodology:

-

Apparatus: A high-precision Abbe or digital refractometer with a sodium D-line light source (589 nm) and temperature-controlled prisms.

-

Calibration & Validation: a. Calibrate the instrument using a certified refractive index standard liquid at the specified measurement temperature (e.g., 20.0 ± 0.1 °C). b. The reading must match the certified value within the instrument's specified tolerance (e.g., ±0.0002).

-

Sample Application: a. Open the prisms and ensure they are scrupulously clean. b. Apply 1-2 drops of Dibenzyl glutarate onto the surface of the lower prism. c. Close the prisms gently to spread the liquid into a thin, uniform film.

-

Measurement: a. Allow 2-3 minutes for temperature equilibration. b. Adjust the instrument until the light/dark boundary is sharp and centered on the crosshairs. c. Read the refractive index from the scale or digital display. d. Perform the measurement in triplicate and report the average value.

-

Cleaning: Clean the prisms immediately after measurement using a soft lens tissue and an appropriate solvent (e.g., ethanol).

References

-

ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022, [Link]

- Chemical Abstracts Service (CAS). SciFinder. (Retrieved January 2026).

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

International Laboratory USA. (n.d.). 1,5-DIBENZYL GLUTARATE. [Link]

-

Mansfield, E., et al. (2021). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Environmental Health Perspectives, 129(6), 067008. [Link]

-

OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103: Boiling Point. OECD Publishing. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021, [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

Slideshare. (2015, November 11). Structural elucidation by NMR(1HNMR). [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

Sources

- 1. 56977-08-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. Dibutyl glutarate | C13H24O4 | CID 81101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NIST Organic Thermochemistry Archive (NOTA) [webbook.nist.gov]

- 4. Welcome to the NIST WebBook [webbook.nist.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. Dibenzyl carbonate | C15H14O3 | CID 77002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-Depth Technical Guide to 1,5-Dibenzyl Glutarate

CAS Number: 56977-08-3 Synonyms: Dibenzyl pentanedioate, Glutaric acid dibenzyl ester

This technical guide provides a comprehensive overview of 1,5-dibenzyl glutarate, a symmetrical diester of glutaric acid. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its chemical properties, synthesis, characterization, reactivity, and potential applications.

Core Chemical and Physical Properties

This compound is a diester that presents as a colorless oil under standard conditions. Its structure features a central five-carbon glutarate backbone flanked by two benzyl ester groups. This combination of a flexible aliphatic chain and rigid aromatic end-groups defines its chemical behavior and potential utility.

| Property | Value | Source(s) |

| CAS Number | 56977-08-3 | [1][2][3] |

| Molecular Formula | C₁₉H₂₀O₄ | [4] |

| Molecular Weight | 312.36 g/mol | [4] |

| Appearance | Colorless Oil | [4] |

| Solubility | Soluble in Chloroform | [5] |

| Storage | 2-8°C in a refrigerator | [4] |

Synthesis of this compound

The most direct and common method for synthesizing this compound is the Fischer esterification of glutaric acid with benzyl alcohol. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Glutaric acid

-

Benzyl alcohol (2.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.1 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glutaric acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the equilibrium towards the formation of the diester.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the glutaric acid is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

This method is analogous to the synthesis of other dibenzyl esters, such as dibenzyl glutamate, from their corresponding dicarboxylic acids.[6]

}

Synthesis workflow for this compound.

Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.40 (m, 10H): Aromatic protons of the two benzyl groups.

-

δ 5.12 (s, 4H): Methylene protons (CH₂) of the two benzyl groups.

-

δ 2.45 (t, J ≈ 7.5 Hz, 4H): Methylene protons (CH₂) adjacent to the carbonyl groups.

-

δ 1.98 (quint, J ≈ 7.5 Hz, 2H): Central methylene protons (CH₂) of the glutarate chain.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ 172.8: Carbonyl carbons (C=O).

-

δ 135.9: Quaternary aromatic carbons of the benzyl groups.

-

δ 128.6, 128.3, 128.2: Aromatic methine carbons (CH) of the benzyl groups.

-

δ 66.5: Methylene carbons (CH₂) of the benzyl groups.

-

δ 33.8: Methylene carbons (CH₂) adjacent to the carbonyl groups.

-

δ 20.6: Central methylene carbon (CH₂) of the glutarate chain.

General Analytical Protocols

-

NMR Spectroscopy: Samples should be dissolved in deuterated chloroform (CDCl₃). Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

Chemical Reactivity and Applications

The primary utility of this compound in a research and development setting stems from the reactivity of its benzyl ester functional groups. These groups serve as effective protecting groups for the carboxylic acid moieties of the glutarate core.

Deprotection of Benzyl Esters

The benzyl groups can be selectively cleaved under various conditions to liberate the free glutaric acid or its derivatives. This deprotection is a key step in multi-step syntheses.

Common Deprotection Methods:

-

Catalytic Hydrogenolysis: This is the most common and mild method. The benzyl ester is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean, yielding the carboxylic acid and toluene as a byproduct.[8]

-

Lewis Acid-Mediated Cleavage: Strong Lewis acids like tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters in the presence of other acid-sensitive groups like benzyl ethers.[9]

-

Enzymatic Cleavage: Certain lipases and esterases can hydrolyze benzyl esters under mild, aqueous conditions, offering high selectivity.[5]

}

Key deprotection pathways for this compound.

Potential Applications in Drug Development and Synthesis

While specific instances of this compound in drug development are not widely documented, its structural motifs are relevant in several areas:

-

Linker Chemistry: The glutarate backbone can act as a flexible linker in the synthesis of more complex molecules, such as prodrugs or targeted drug delivery systems. The benzyl protecting groups allow for the selective unveiling of the carboxylic acid ends for further conjugation.

-

Polymer Synthesis: Glutaric acid and its esters are precursors to polyesters and polyamides. This compound could serve as a monomer after deprotection.

-

Intermediate in Organic Synthesis: It serves as a protected form of glutaric acid, useful when other parts of a molecule need to undergo reactions that are incompatible with free carboxylic acids. For instance, a research group has utilized the ester of glutaric acid and benzyl alcohol as a precursor for a photocleavable linker.[10]

Safety and Handling

-

General Hazards: May be harmful if swallowed. May cause skin and eye irritation.[7][11]

-

Environmental Hazards: Harmful to aquatic life. Avoid release to the environment.[8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of any vapors or mists.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

Inhalation: Move the person into fresh air.

-

Conclusion

This compound is a valuable chemical intermediate, primarily serving as a protected form of glutaric acid. Its synthesis is straightforward via Fischer esterification, and its utility is centered on the selective deprotection of the benzyl ester groups. While direct applications in drug development are not extensively documented, its structural components make it a potentially useful building block for creating linkers and more complex molecular architectures. Researchers using this compound should rely on standard analytical techniques for characterization and adhere to prudent safety practices based on the known hazards of similar chemical entities.

References

-

Smith, A. B., III, et al. (2012). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. ResearchGate. Available at: [Link]

- General experimental procedures for NMR spectroscopy. (2024). Royal Society of Chemistry.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Thermo Fisher Scientific. (2009).

- Sigma-Aldrich. (2025).

-

Kokotos, G., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730–8733. Available at: [Link]

-

Das, S., et al. (2019). Cellular expression through morphogen delivery by light activated magnetic microrobots. ResearchGate. Available at: [Link]

- Cozzi, P. G., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid.

-

Filo. (2025). Structure of benzyl glutarate. Retrieved from [Link]

- Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468.

- DAP Global Inc. (2022).

Sources

- 1. This compound CAS#: 56977-08-3 [chemicalbook.com]

- 2. WO2009026537A1 - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]

- 3. This compound | 56977-08-3 [amp.chemicalbook.com]

- 4. Benzyl Esters [organic-chemistry.org]

- 5. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Search Results [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dap.com [dap.com]

Spectroscopic data (NMR, IR, MS) of 1,5-Dibenzyl glutarate

An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Dibenzyl Glutarate

Introduction

This compound (CAS No: 56977-08-3, Molecular Formula: C₁₉H₂₀O₄, Molecular Weight: 312.37 g/mol ) is a diester of glutaric acid and benzyl alcohol.[1][2] It serves as a valuable intermediate in various organic syntheses.[1][3] Accurate and comprehensive characterization of such compounds is fundamental to ensuring purity, confirming structural integrity, and guaranteeing reproducibility in research and development. This guide provides a detailed exploration of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to provide a self-validating framework for researchers.

Molecular Structure & Spectroscopic Implications

The structure of this compound contains several key functional groups that give rise to a distinct spectroscopic fingerprint: two aromatic benzyl rings, two ester carbonyl groups, and a central five-carbon aliphatic chain. Understanding this structure allows for the prediction of its behavior under various spectroscopic techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.

Part 1: ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be highly symmetrical, reflecting the molecule's structure. Key signals are expected in the aromatic, benzylic, and aliphatic regions.[4]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.35 | Multiplet | 10H | Ar-H | Protons on the two phenyl rings. The multiplet arises from overlapping signals of ortho, meta, and para protons. |

| ~ 5.12 | Singlet | 4H | Ph-CH₂ -O | Benzylic methylene protons. Deshielded by the adjacent oxygen atom and aromatic ring. Appears as a singlet as there are no adjacent protons. |

| ~ 2.40 | Triplet | 4H | O=C-CH₂ | Methylene protons alpha to the carbonyl groups. Deshielded by the electron-withdrawing ester group and coupled to the central CH₂ group. |

| ~ 1.95 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Methylene protons beta to the carbonyl groups. Coupled to the four adjacent alpha protons, resulting in a quintet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

Part 2: ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 172.5 | C =O | Ester carbonyl carbon, characteristic chemical shift.[6] |

| ~ 135.8 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂ group. |

| ~ 128.6 | Ar-C H (ortho, meta) | Aromatic carbons. Often, ortho and meta carbons have very similar chemical shifts, leading to a single intense peak.[7] |

| ~ 128.2 | Ar-C H (para) | Aromatic para-carbon. |

| ~ 66.5 | Ph-C H₂-O | Benzylic methylene carbon, deshielded by the adjacent oxygen. |

| ~ 33.5 | O=C-C H₂ | Methylene carbon alpha to the carbonyl group. |

| ~ 20.0 | -CH₂-C H₂-CH₂- | The central methylene carbon, least deshielded of the aliphatic carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Record the spectrum on a 100 MHz (or corresponding frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled (e.g., zgpg30).

-

Number of scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply a Fourier transform, phase the spectrum, and reference the CDCl₃ solvent peak to δ 77.16 ppm.[8]

Caption: General workflow for NMR-based structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the ester and aromatic functionalities.[9]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000-2850 | Medium | C-H Stretch | Aliphatic C-H |

| ~ 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1200-1150 | Strong | C-O Stretch | Ester C-O |

Causality in IR Absorptions:

-

The C=O Stretch (~1735 cm⁻¹): This is the most prominent peak in the spectrum.[10] Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. Its position is characteristic of a saturated aliphatic ester.

-

Aromatic C-H vs. Aliphatic C-H Stretches: Aromatic C-H stretches appear at a slightly higher frequency (>3000 cm⁻¹) compared to aliphatic C-H stretches (<3000 cm⁻¹). This distinction is a reliable diagnostic tool for the presence of sp² vs. sp³ hybridized C-H bonds.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place one drop of neat this compound oil directly onto the crystal of the ATR accessory. No further preparation is needed.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Acquisition Parameters:

-

Scan range: 4000-650 cm⁻¹

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

-

Data Processing: Acquire a background spectrum of the clean, empty ATR crystal first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, the most characteristic fragmentation is expected to be the formation of the stable tropylium cation.[11]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 312 | [C₁₉H₂₀O₄]⁺ | Molecular Ion (M⁺) |

| 221 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 149 | [C₈H₅O₃]⁺ | Ph-CH₂-O-CO-CH₂-CH₂-CO⁺ |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol ion |

| 91 | [C₇H₇]⁺ | Tropylium cation (Base Peak) |

Fragmentation Mechanism: Upon electron ionization, the molecular ion [M]⁺ is formed. The weakest bonds, typically the benzylic C-O bond, will cleave. The most favorable fragmentation pathway involves the cleavage of the benzyl group to form the benzyl radical and a carbocation, or more commonly, the formation of the highly stable, resonance-stabilized tropylium cation ([C₇H₇]⁺) at m/z 91. This fragment is so stable that it is predicted to be the base peak (the most intense peak) in the EI spectrum.

Caption: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Injector Temperature: 250°C

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the corresponding mass spectrum. Identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound reveals a unique set of data points that, when combined, provide unequivocal structural confirmation. The symmetry observed in the ¹H and ¹³C NMR spectra, the characteristic strong ester carbonyl stretch in the IR spectrum at ~1735 cm⁻¹, and the dominant tropylium ion fragment at m/z 91 in the mass spectrum are the key identifiers for this compound. The protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible data for the verification and quality control of this compound.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0031310). Retrieved from [Link]

-

Royal Society of Chemistry. (2016). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002467). Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. CAS No: 56977-08-3. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. CAS Number: 56977-08-3. Retrieved from [Link]

-

BIOFOUNT. (n.d.). This compound. CAS: 56977-08-3. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

-

National Institutes of Health. (2015). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

National Institutes of Health. (2017). Spectroscopic and in vitro Investigations of Fe2+/α‐Ketoglutarate‐Dependent Enzymes Involved in Nucleic Acid Repair and Modification. Retrieved from [Link]

-

HAL archives-ouvertes.fr. (n.d.). 1H NMR (300 MHz, CDCl3) δ 7.44 – 7.24 (m, 5H, H aromatic). Retrieved from [Link]

-

NICODOM Ltd. (n.d.). IS NIR Spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubMed. (2007). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Retrieved from [Link]

-

National Institutes of Health. (2013). Spectroscopic Analyses of 2-Oxoglutarate-Dependent Oxygenases: TauD as a Case Study. Retrieved from [Link]

-

ACS Publications. (2011). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1972). Crystal structures of the acid salts of some dibasic acids. Part VI. An X-ray study of potassium hydrogen glutarate. Retrieved from [Link]

-

MDPI. (2023). Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 56977-08-3 [chemicalbook.com]

- 3. 56977-08-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Glutaric acid dibenzyl ester structure and nomenclature

An In-depth Technical Guide to Dibenzyl Glutarate: Structure, Synthesis, and Applications

Introduction

Dibenzyl glutarate, also known as dibenzyl pentanedioate, is a symmetrical diester derived from the five-carbon dicarboxylic acid, glutaric acid, and two units of benzyl alcohol. While not as ubiquitous as simpler alkyl esters, it holds significant value in the realm of organic synthesis, particularly as a chemical intermediate and a protecting group for carboxylic acids. The presence of the two benzyl groups imparts unique characteristics, offering a stable ester linkage that can be selectively cleaved under specific conditions, most notably catalytic hydrogenolysis.

This guide provides a comprehensive technical overview of dibenzyl glutarate for researchers, scientists, and professionals in drug development. It details the compound's structure and nomenclature, physicochemical properties, a robust synthetic protocol grounded in the principles of Fischer esterification, and its key applications. The focus is not only on the procedural steps but also on the underlying chemical principles that govern its synthesis and utility.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is foundational to scientific research. The following section outlines the standard identifiers for dibenzyl glutarate.

-

2.1 IUPAC and Common Names :

-

2.2 CAS Registry Number :

-

56977-08-3 [1]

-

-

2.3 Molecular Formula and Weight :

Chemical Structure and Physicochemical Properties

Structural Elucidation

Dibenzyl glutarate consists of a central pentanedioate backbone flanked by two benzyl ester groups. The ester linkages are formed between the carboxyl groups of glutaric acid and the benzylic carbon of benzyl alcohol.

Caption: Chemical structure of Dibenzyl Glutarate (C₁₉H₂₀O₄).

Physicochemical Properties

The physical properties of dibenzyl glutarate are summarized below. This data is crucial for handling, purification, and predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless Oil | [1] |

| Molecular Formula | C₁₉H₂₀O₄ | [1] |

| Molecular Weight | 312.36 g/mol | [1] |

| Solubility | Soluble in Chloroform | [1] |

Note: Detailed experimental data such as boiling point, density, and refractive index are not widely reported in standard literature. Analogous diesters like diethyl glutarate have a boiling point of 237 °C and a density of 1.022 g/mL at 25 °C, but these values are not directly transferable.[2]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct sets of signals:

-

A multiplet in the aromatic region (~7.3 ppm) integrating to 10H, corresponding to the protons on the two phenyl rings.

-

A sharp singlet at approximately 5.1 ppm, integrating to 4H. This signal arises from the four equivalent benzylic protons (-O-CH₂ -Ph). A similar structure, dibenzyl 2,4-dibromoglutarate, shows these protons at 5.21 ppm.[3]

-

Two signals in the aliphatic region for the glutarate backbone: a triplet at ~2.4 ppm (4H) for the two -CH₂ - groups adjacent to the carbonyls, and a quintet at ~1.9 ppm (2H) for the central -CH₂ - group.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would be characterized by:

-

A carbonyl carbon signal (~173 ppm) for the ester groups.

-

Aromatic carbon signals between ~127-136 ppm.

-

A benzylic carbon signal (~66 ppm).

-

Aliphatic carbon signals for the glutarate chain.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the ester functional group.

-

C=O Stretch : A strong, sharp absorption band around 1740-1735 cm⁻¹ , characteristic of the ester carbonyl group.[3][4]

-

C-O Stretch : One or more strong bands in the region of 1300-1100 cm⁻¹ corresponding to the C-O single bond stretching of the ester.

-

C-H Stretch : Aromatic C-H stretching bands appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretching bands appear just below 3000 cm⁻¹ (2960-2850 cm⁻¹).[4]

-

Synthesis and Purification

Core Principles: The Fischer-Speier Esterification

The most direct and cost-effective method for preparing dibenzyl glutarate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (glutaric acid) with an alcohol (benzyl alcohol).[5][6]

The reaction is an equilibrium process: Glutaric Acid + 2 Benzyl Alcohol ⇌ Dibenzyl Glutarate + 2 H₂O

To achieve a high yield, the equilibrium must be shifted to the right, favoring the product. This is accomplished by two primary strategies:

-

Use of Excess Reagent : Employing a large excess of one reactant (typically the less expensive one, benzyl alcohol) increases the probability of the forward reaction.[5]

-

Removal of Water : As water is a product, its continuous removal from the reaction mixture drives the equilibrium forward according to Le Châtelier's principle. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[6][7]

Experimental Protocol: Synthesis of Dibenzyl Glutarate

This protocol is a robust, self-validating methodology adapted from standard Fischer esterification procedures.[7]

Materials:

-

Glutaric acid (1.0 eq)

-

Benzyl alcohol (2.5 - 5.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)

-

Toluene (or cyclohexane)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus topped with a reflux condenser, add glutaric acid (1.0 eq), benzyl alcohol (2.5 eq), p-TsOH·H₂O (0.05 eq), and toluene (approx. 2 mL per gram of glutaric acid).

-

Reaction : Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

-

Washing :

-

Wash the organic layer with saturated NaHCO₃ solution to neutralize the p-TsOH catalyst and remove any unreacted glutaric acid.

-

Wash with water.

-

Wash with brine to facilitate phase separation and remove residual water.

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.

Purification Workflow

The crude product, a colorless to pale yellow oil, is typically purified by flash column chromatography.

Caption: Workflow for the synthesis and purification of dibenzyl glutarate.

Causality in Protocol Design

-

Choice of Catalyst : p-Toluenesulfonic acid is an ideal catalyst because it is a strong acid that is solid, easy to handle, and highly soluble in organic solvents like toluene, ensuring a homogeneous reaction mixture. Sulfuric acid is also effective but can sometimes lead to charring and side reactions.

-

Solvent and Azeotrope : Toluene is selected not only as a solvent but for its ability to form a low-boiling azeotrope with water, which is critical for the efficiency of the Dean-Stark trap. This physically removes a product, providing a powerful driving force for the reaction to proceed to completion.

-

Aqueous Workup : The NaHCO₃ wash is a crucial step. It deprotonates and neutralizes the acidic catalyst (p-TsOH) and any remaining dicarboxylic acid, rendering them water-soluble and allowing for their easy removal from the desired nonpolar ester product. The final brine wash reduces the solubility of organic material in the aqueous phase, preventing product loss.

Applications in Research and Development

Carboxylic Acid Protection

The primary application of dibenzyl glutarate is as a protected form of glutaric acid. The benzyl ester is a robust protecting group, stable to a wide range of reaction conditions, including mildly acidic and basic environments. Its key advantage lies in its method of removal: catalytic hydrogenolysis .

R-COOBn + H₂ (g) --(Pd/C)--> R-COOH + Toluene

This deprotection occurs under neutral conditions with high efficiency, making it orthogonal to many other protecting groups used in complex molecule synthesis, such as in peptide chemistry.[7][8][9]

Intermediate for Functionalized Molecules

Dibenzyl glutarate serves as a versatile starting material. For instance, the aromatic rings of the benzyl groups can be functionalized, such as through nitration, to introduce new reactive handles. This modified molecule can then be used as a linker in more complex systems, for example, in the development of photocleavable linkers for controlled release in drug delivery systems.[10] It is also a precursor in the synthesis of various heterocyclic systems and natural product analogues.[11]

Potential Applications

While less common than phthalates or simple alkyl esters, dibenzyl glutarate and its derivatives have potential as:

-

Plasticizers : For polymers, where its larger molecular size could offer lower volatility compared to smaller diesters.

-

Specialty Solvents : In applications requiring a high-boiling, non-polar, ester-based solvent.

-

Prodrug Moieties : The dibenzyl ester structure can be incorporated into drug design, where enzymatic or chemical cleavage in vivo would release an active carboxylic acid-containing drug. The use of benzyl esters as prodrugs is an established strategy to improve the pharmacokinetic profiles of certain therapeutic agents.[12]

Conclusion

Dibenzyl glutarate is a valuable chemical entity with well-defined structural and spectroscopic properties. Its synthesis via Fischer esterification is a classic, high-yielding transformation that relies on fundamental principles of chemical equilibrium. For researchers in organic synthesis and drug development, its primary utility lies in its role as a stable, yet readily cleavable, protected form of glutaric acid, enabling the construction of complex molecular architectures. Its potential as a synthetic intermediate and in materials science further underscores its importance for the scientific community.

References

-

PrepChem. Synthesis of dibenzyl 2,4-dibromoglutarate. Available at: [Link]

-

Chemsrc. CAS#:457612-23-6 | glutaric acid (4,5-dimethoxy-2-nitrobenzyl) ester methyl ester. Available at: [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. Glutaric acid and Benzyl alcohol are reacted to give their corresponding ester. Available at: [Link]

-

The Royal Society of Chemistry. c6cy02413k1.pdf. Available at: [Link]

-

PubChem, National Institutes of Health. Dibutyl glutarate | C13H24O4 | CID 81101. Available at: [Link]

-

PubChem, National Institutes of Health. Diethyl glutarate | C9H16O4 | CID 13163. Available at: [Link]

-

PubChem, National Institutes of Health. L-Glutamic acid dibenzyl ester | C19H21NO4 | CID 3037947. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

-

International Laboratory USA. This compound. Available at: [Link]

-

D'Acquarica, I., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. Available at: [Link]

-

PubChem, National Institutes of Health. Diisobutyl Glutarate | C13H24O4 | CID 117054. Available at: [Link]

-

National Center for Biotechnology Information. Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Available at: [Link]

-

National Center for Biotechnology Information. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. This compound | 56977-08-3 [amp.chemicalbook.com]

- 2. 二乙基戊二酸(酯) ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buy L-Glutamic acid dibenzyl ester tosylate | 2791-84-6 [smolecule.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,5-Dibenzyl Glutarate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,5-dibenzyl glutarate, a compound utilized in various organic synthesis applications.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of determining its solubility in common organic solvents. Given the limited availability of public quantitative data, this guide focuses on equipping the user with the foundational knowledge and detailed methodologies required to perform such assessments in a laboratory setting.

Introduction to this compound and its Solubility

This compound (C₁₉H₂₀O₄, MW: 312.36 g/mol ) is a diester appearing as a colorless oil.[1][2] Its utility in organic synthesis necessitates a thorough understanding of its solubility, which is a critical parameter for reaction kinetics, purification processes, and formulation development. The principle of "like dissolves like" is the cornerstone for predicting solubility; polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] Esters, such as this compound, are generally considered to be of intermediate polarity. While they are typically insoluble in water, they often exhibit good solubility in a range of organic solvents.[4]

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₄ | [2] |

| Molecular Weight | 312.36 g/mol | |

| Appearance | Colorless Oil | [1][2] |

| CAS Number | 56977-08-3 | [1][2] |

Theoretical Framework for Solubility

The solubility of an ester like this compound is governed by the interplay of several factors at the molecular level. The presence of the two carbonyl (C=O) groups in the ester functionalities introduces polarity and the potential for dipole-dipole interactions. However, the large non-polar benzyl and pentanediyl groups constitute a significant portion of the molecule, contributing to its hydrophobic character.

Esters can act as hydrogen bond acceptors (at the carbonyl oxygen) with protic solvents, but they lack hydrogen bond donating capabilities. This limits their solubility in highly polar, protic solvents like water but allows for favorable interactions with a variety of organic solvents.[5] The overall solubility will be a balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a crucial first step in understanding the solubility profile of this compound. This can be achieved through simple dissolution tests.

Experimental Protocol for Qualitative Solubility Testing

-

Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry vial.

-

Solute Addition: Add approximately 25 mg of this compound to the solvent.

-

Mixing: Vigorously shake the vial for 60 seconds.[6]

-

Observation: Visually inspect the solution for any undissolved solute.

-

Classification:

-

Soluble: The solute completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solute dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solute does not appear to dissolve at all.[6]

-

This process should be repeated for a range of solvents with varying polarities.

Expected Qualitative Solubility of this compound:

Based on its structure, this compound is expected to be soluble in chlorinated solvents like chloroform and dichloromethane, as well as in ethers like diethyl ether and tetrahydrofuran, and aromatic hydrocarbons such as toluene. It is likely to have lower solubility in highly polar aprotic solvents like dimethyl sulfoxide and limited to no solubility in polar protic solvents like ethanol and methanol, and certainly insoluble in water.

Quantitative Determination of Solubility

For many applications, a quantitative measure of solubility is essential. The following protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.

Experimental Workflow for Quantitative Solubility Determination

Sources

An In-depth Technical Guide to 1,5-Dibenzyl Glutarate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. 1,5-Dibenzyl glutarate, a diester of glutaric acid, represents a versatile yet often overlooked reagent with significant potential in these fields. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into its chemical identity, synthesis, purification, and practical applications. As a Senior Application Scientist, the aim of this document is to bridge the gap between theoretical knowledge and practical laboratory application, empowering scientists to leverage the unique properties of this compound in their research endeavors.

Chemical Identity and Nomenclature

This compound is a dicarboxylic acid ester characterized by a central five-carbon glutarate backbone flanked by two benzyl ester groups. Understanding its various synonyms and chemical identifiers is crucial for effective literature searching and chemical sourcing.

Systematic and Alternative Names:

-

This compound

-

Glutaric acid, dibenzyl ester

-

Pentanedioic acid, 1,5-bis(phenylmethyl) ester

-

Dibenzyl glutarate[3]

These names are used interchangeably in chemical literature and supplier catalogs. The structure is formed from the esterification of the two carboxylic acid groups of glutaric acid with benzyl alcohol.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [style=bold];

// Nodes for the atoms

C1 [label="O"];

C2 [label="O"];

C3 [label=""];

C4 [label=""];

C5 [label=""];

C6 [label="O"];

C7 [label="O"];

C8 [label=""];

C9 [label=""];

C10 [label=""];

C11 [label=""];

C12 [label=""];

C13 [label=""];

C14 [label=""];

C15 [label=""];

C16 [label=""];

C17 [label=""];

C18 [label=""];

C19 [label=""];

// Benzyl group 1

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;

C13 -- C8;

// Benzyl group 2

C14 -- C15;

C15 -- C16;

C16 -- C17;

C17 -- C18;

C18 -- C19;

C19 -- C14;

// Glutarate chain

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

// Ester linkages

C1 -- C2 [style=double, len=1.0];

C2 -- O1 [label="O", shape=none, pos="1.5,0.5!"];

O1 -- C_bz1 [label="", shape=point, pos="2.0,0!"];

C_bz1 -- C8;

C6 -- C7 [style=double, len=1.0];

C6 -- O2 [label="O", shape=none, pos="-1.5,0.5!"];

O2 -- C_bz2 [label="", shape=point, pos="-2.0,0!"];

C_bz2 -- C14;

}

General synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a robust and scalable method for the preparation of this compound. The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the product by removing the water byproduct.

Materials:

-

Glutaric acid (1.0 eq)

-

Benzyl alcohol (2.5 - 3.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add glutaric acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

-

Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes several hours.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

-

Aqueous Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.

Purification Strategies

The crude this compound, which appears as a colorless oil, often contains residual benzyl alcohol and potentially some mono-ester. Purification is typically achieved by one of the following methods:

1. Vacuum Distillation:

-

Rationale: As a high-boiling point ester, vacuum distillation is an effective method to separate it from lower-boiling impurities like benzyl alcohol.

-

Procedure: The crude oil is subjected to distillation under reduced pressure. The fraction corresponding to this compound is collected.

2. Column Chromatography:

-

Rationale: For smaller scale preparations or when high purity is required, silica gel column chromatography is a reliable method.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective. The less polar dibenzyl ester will elute before the more polar mono-ester and any remaining glutaric acid.

Applications in Research and Drug Development

While broadly classified as a compound useful in organic synthesis, this compound has specific applications that are of interest to the pharmaceutical industry.[3][4][5]

As a Linker and Spacer

The five-carbon chain of the glutarate moiety provides a flexible, non-rigid spacer that can be incorporated into more complex molecules. In drug delivery research, glutaric acid itself has been used as a spacer to conjugate drugs to delivery vehicles like dendrimers.[6] The dibenzyl ester form allows for controlled, stepwise synthetic manipulations before deprotection.

In the Synthesis of Bioactive Molecules

This compound can serve as a precursor to functionalized glutaric acid derivatives. A notable example is its use in the synthesis of complex heterocyclic scaffolds, such as benzoquinolizidinones, which are found in various biologically active alkaloids.[7]

As a Protecting Group Synthon

Benzyl esters are commonly employed as carboxyl-protecting groups in peptide synthesis due to their stability under various reaction conditions and their facile removal by catalytic hydrogenolysis.[8] this compound can be used to introduce a glutarate linker with pre-protected carboxyl termini, which can then be deprotected at a later synthetic stage. This strategy is valuable in the construction of complex peptides and peptidomimetics.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Fire Safety: While not highly flammable, it is a combustible organic liquid. Keep away from open flames and high heat sources. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with emerging applications in medicinal chemistry and drug development. Its utility as a flexible linker and a precursor to complex molecular scaffolds makes it a compound of interest for researchers in these fields. This guide has provided a comprehensive overview of its properties, a reliable protocol for its synthesis and purification, and an exploration of its current and potential applications. By understanding and applying this knowledge, scientists can effectively integrate this compound into their synthetic strategies to advance their research goals.

References

-

PubChem. Dibenzyl Pentanedioate. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

-

BIOFOUNT. This compound. [Link]

-

Patel, H., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 58(9-10), 1032-1043. [Link]

-

International Laboratory USA. This compound. [Link]

-

ZZSTANDARD. This compound. [Link]

-

Synthink. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Abu, N., et al. (2010). Conjugation of Polyamidoamine-Methotrexate Using Glutaric Acid as Spacer for Potential Drug Delivery Application. Journal of Biomedical Nanotechnology, 6(4), 363-371. [Link]

-

McNamara, D. P., et al. (2006). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Pharmaceutical research, 23(8), 1888–1897. [Link]

-

PubChem. Dibenzyl phthalate. National Center for Biotechnology Information. [Link]

-

Niyomura, O., et al. (2017). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Molecules, 22(11), 1895. [Link]

-

NIST. Pentanedioic acid, diethyl ester. National Institute of Standards and Technology. [Link]

-

PubChem. Dimethyl 2,4-dimethylpentanedioate. National Center for Biotechnology Information. [Link]

-

PubChem. Pentanedioic acid, ethyl methyl ester. National Center for Biotechnology Information. [Link]

-

MDPI. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. [Link]

-

ResearchGate. Influence of glutaraldehyde on drug release and mucoadhesive properties of chitosan Microspheres. [Link]

-

Arca, H. C., et al. (2018). Pharmaceutical Applications of Cellulose Ethers and Cellulose Ether Esters. Biomacromolecules, 19(7), 2351–2376. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. Dibenzyl Pentanedioate | C19H20O4 | CID 5018465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 56977-08-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 56977-08-3 [chemicalbook.com]

- 5. 56977-08-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1,5-Dibenzyl glutarate from glutaric acid and benzyl alcohol

Synthesis of 1,5-Dibenzyl Glutarate via Fischer Esterification: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from glutaric acid and benzyl alcohol. The described method is based on the well-established Fischer-Speier esterification, a cornerstone of organic synthesis for its reliability and cost-effectiveness, especially for large-scale production.[1][2] This document delves into the mechanistic underpinnings of the acid-catalyzed reaction, outlines a detailed experimental procedure, and provides guidance on product purification and characterization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Glutaric acid, a dicarboxylic acid with the CAS number 110-94-1, is a versatile building block in organic synthesis.[3] Its structure allows for the creation of a wide array of derivatives, including esters, which are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[3][4] this compound, the target molecule of this protocol, is an important diester with applications in various research and development sectors. For instance, it has been utilized as a precursor in the synthesis of photocleavable linkers for controlled release applications.[5]

The synthesis of this compound is achieved through the Fischer esterification of glutaric acid with benzyl alcohol. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][6] While the reaction is reversible, the equilibrium can be shifted towards the product side by employing strategies such as using an excess of one reactant or removing the water as it is formed.[1][7]

Reaction Mechanism and Principles

The Fischer esterification proceeds via a series of reversible steps, as illustrated below. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][7][8]

Mechanism of Fischer Esterification:

-

Protonation of the Carbonyl Group: The carbonyl oxygen of glutaric acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1][9][10]

-

Nucleophilic Attack by the Alcohol: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[2][7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][8]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][8]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. This process is then repeated at the second carboxylic acid group to form the diester, this compound.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

To drive the reaction to completion, a Dean-Stark apparatus is often employed to azeotropically remove the water formed during the reaction.[1][11] Alternatively, a large excess of the alcohol can be used to shift the equilibrium towards the products.[1]

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |

| Glutaric Acid | C₅H₈O₄ | 132.11 | 13.21 g | 0.10 | --- |

| Benzyl Alcohol | C₇H₈O | 108.14 | 54.07 g (52 mL) | 0.50 | 5 equivalents |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 1.90 g | 0.01 | Catalyst |

| Toluene | C₇H₈ | 92.14 | 150 mL | --- | Solvent for azeotropic removal of water |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | --- | ~100 mL | --- | For neutralization |

| Brine | NaCl(aq) | --- | ~50 mL | --- | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | --- | ~10 g | --- | Drying agent |

| Diethyl Ether | (C₂H₅)₂O | --- | As needed | --- | For extraction |

| Hexane | C₆H₁₄ | --- | As needed | --- | For purification |

Equipment

-

500 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

Caption: Experimental setup for the synthesis of this compound.

Procedure:

-

Assemble the Apparatus: Set up the 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper in the third neck.

-

Charge the Flask: To the flask, add glutaric acid (13.21 g, 0.10 mol), benzyl alcohol (54.07 g, 0.50 mol), p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol), and toluene (150 mL).

-

Reflux and Water Removal: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 4-6 hours).

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Work-up:

-

Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of effervescence.[12]

-

Separate the layers and wash the organic layer with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-